![molecular formula C21H18FN5O3S B2843039 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1024569-87-6](/img/structure/B2843039.png)
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antibacterial Agents
The chemical compound under investigation is related to a class of compounds that have been synthesized as potential inhibitors of thymidylate synthase (TS), with applications as antitumor and/or antibacterial agents. Such compounds, including variations with a thio substituent and diverse phenyl groups, have shown significant potency against human TS, suggesting their relevance in cancer treatment research. Their effectiveness against various bacterial strains further highlights their potential as antibacterial agents, contributing to the development of new therapies for bacterial infections (Gangjee et al., 1996).
Synthesis of Quinazolinone Derivatives
Research into the synthesis of quinazolinone derivatives, including the key intermediate 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, has implications for the development of anticancer drugs like Raltitrexed and its derivatives. This line of research is critical for identifying new pathways to synthesize compounds that could lead to the discovery of novel anticancer medications, demonstrating the broad applicability of such chemical frameworks in medicinal chemistry (Zhang De-hua, 2009).
Antimicrobial and Antifungal Applications
Compounds related to the chemical structure have been explored for their antimicrobial and antifungal activities. The synthesis of substituted phenyltriazolylquinazolinylamino nicotinic acid esters and their screening against bacterial strains indicate a promising avenue for developing new antimicrobial agents. This research underscores the importance of such compounds in addressing the ongoing need for effective treatments against microbial and fungal pathogens (Mood et al., 2022).
Novel Coordination Complexes and Antioxidant Activity
The study of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives and their antioxidant activity represents another significant application. These complexes have shown significant antioxidant properties, illustrating the potential of these compounds in oxidative stress-related therapeutic applications. The research into such complexes can contribute to the development of new antioxidant agents, which are crucial for mitigating damage caused by oxidative stress in various diseases (Chkirate et al., 2019).
Photo-Disruptive Activities and Drug Development
The synthesis and evaluation of 3-amino-2-methyl-quinazolin-4(3H)-ones for their DNA photo-disruptive activities offer insights into the potential of these compounds in photo-chemo or photodynamic therapy. The ability to modulate photosensitization in drug synthones through chromophore and auxochrome modifications opens avenues for novel therapeutic strategies, particularly in the treatment of cancer and microbial infections (Mikra et al., 2022).
properties
IUPAC Name |
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c22-13-7-5-12(6-8-13)10-24-18(29)9-16-20(30)27-19(25-16)14-3-1-2-4-15(14)26-21(27)31-11-17(23)28/h1-8,16H,9-11H2,(H2,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVXHNXUOXVTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)N)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2842957.png)
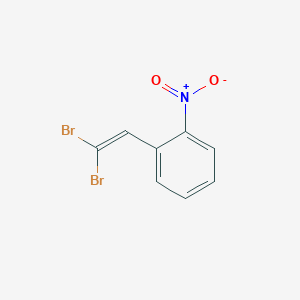

![tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2842961.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2842964.png)
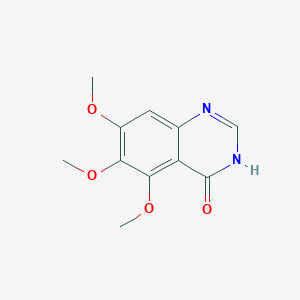
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2842966.png)
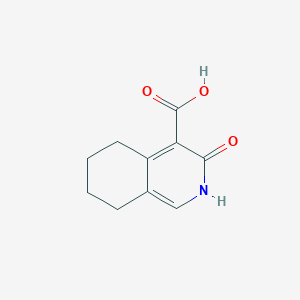
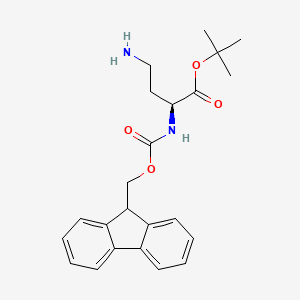
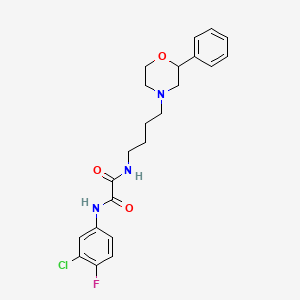
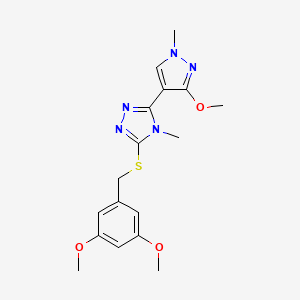
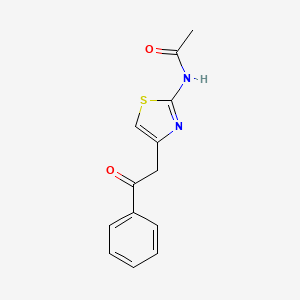

![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842978.png)